Cas no 1274067-60-5 (3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide)

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is a brominated thiophene derivative featuring a pyridinyl carboxamide substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its distinct structure, combining a thiophene core with a pyridine moiety, enables applications in heterocyclic chemistry and drug discovery. The bromine atom at the 3-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The compound's stability and well-defined reactivity make it suitable for use in medicinal chemistry research, where it may contribute to the synthesis of bioactive molecules or functional materials.
3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide structure
1274067-60-5 structure
Product name:3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
CAS No:1274067-60-5
MF:C10H7BrN2OS
MW:283.144379854202
CID:5302439

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
    • 3-bromo-N-pyridin-4-ylthiophene-2-carboxamide
    • Z463566464
    • 2-Thiophenecarboxamide, 3-bromo-N-4-pyridinyl-
    • Inchi: 1S/C10H7BrN2OS/c11-8-3-6-15-9(8)10(14)13-7-1-4-12-5-2-7/h1-6H,(H,12,13,14)
    • InChI Key: XGKKJKNSVIPFKT-UHFFFAOYSA-N
    • SMILES: BrC1C=CSC=1C(NC1C=CN=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 234
  • XLogP3: 2.4
  • Topological Polar Surface Area: 70.2

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-761731-5.0g
3-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
1274067-60-5 95%
5.0g
$2152.0 2024-05-23
Enamine
EN300-761731-0.1g
3-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
1274067-60-5 95%
0.1g
$257.0 2024-05-23
Enamine
EN300-761731-0.05g
3-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
1274067-60-5 95%
0.05g
$174.0 2024-05-23
Enamine
EN300-761731-0.5g
3-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
1274067-60-5 95%
0.5g
$579.0 2024-05-23
1PlusChem
1P01DQSF-2.5g
3-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
1274067-60-5 95%
2.5g
$1859.00 2023-12-25
1PlusChem
1P01DQSF-5g
3-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
1274067-60-5 95%
5g
$2722.00 2023-12-25
Enamine
EN300-761731-0.25g
3-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
1274067-60-5 95%
0.25g
$367.0 2024-05-23
Enamine
EN300-761731-2.5g
3-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
1274067-60-5 95%
2.5g
$1454.0 2024-05-23
Enamine
EN300-761731-1.0g
3-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
1274067-60-5 95%
1.0g
$743.0 2024-05-23
Enamine
EN300-761731-10.0g
3-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide
1274067-60-5 95%
10.0g
$3191.0 2024-05-23

Additional information on 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide

Comprehensive Overview of 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide (CAS No. 1274067-60-5)

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide (CAS No. 1274067-60-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique thiophene and pyridine moieties, serves as a versatile intermediate in the synthesis of bioactive molecules and functional materials. Its molecular structure, featuring a bromothiophene core linked to a pyridine carboxamide, makes it a valuable building block for drug discovery and agrochemical applications.

In recent years, the demand for heterocyclic compounds like 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide has surged due to their pivotal role in developing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential applications in cancer therapeutics and central nervous system (CNS) drug development, as the pyridine-thiophene scaffold exhibits promising binding affinity to biological targets. The compound's CAS No. 1274067-60-5 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

The synthesis of 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide involves multi-step organic reactions, including amide coupling and bromination processes. Its molecular weight and solubility properties are critical for formulation scientists, especially when designing drug delivery systems. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to validate its purity and structural integrity, ensuring compliance with Good Manufacturing Practices (GMP) standards.

From an industrial perspective, 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is often discussed in forums focusing on green chemistry and sustainable synthesis. Innovations in catalytic methods and solvent-free reactions have been explored to optimize its production, aligning with global trends toward eco-friendly chemical processes. This aligns with frequent search queries like "sustainable synthesis of thiophene derivatives" or "efficient amide bond formation techniques."

In material science, the compound's conjugated system makes it a candidate for organic electronics, including OLEDs and photovoltaic cells. Its ability to facilitate charge transport has been investigated in peer-reviewed studies, often cited alongside keywords such as "small molecule semiconductors" and "π-conjugated materials." These applications resonate with the growing interest in renewable energy technologies and flexible electronics.

Safety and handling protocols for 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide emphasize standard laboratory precautions, including the use of personal protective equipment (PPE). While not classified as hazardous under major regulatory frameworks, its material safety data sheet (MSDS) recommends proper ventilation and avoidance of prolonged exposure. Such details address common user concerns like "handling brominated compounds safely" or "carboxamide stability under storage conditions."

The commercial availability of CAS No. 1274067-60-5 through reputable suppliers has facilitated its adoption in both academic and industrial settings. Procurement trends indicate rising interest from contract research organizations (CROs) and pharmaceutical innovators, particularly for fragment-based drug design. Online discussions frequently highlight its compatibility with high-throughput screening (HTS) platforms, a testament to its utility in modern drug discovery pipelines.

In summary, 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide represents a multifaceted compound with applications spanning medicinal chemistry, materials engineering, and process optimization. Its structural features and functional adaptability continue to inspire research, as evidenced by its prominence in scientific literature and patent filings. For researchers exploring structure-activity relationships (SAR) or molecular design, this compound offers a robust foundation for innovation.

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